
Mc-Val-Cit-PABC-PNP
Descripción general
Descripción
El compuesto Maleimidocaproil-L-valina-L-citrulina-p-aminobencil alcohol p-nitrofenil carbonato, comúnmente conocido como MC-VC-PAB-PNP, es un enlazador peptídico escindido por catepsina utilizado en la síntesis de conjugados anticuerpo-fármaco (ADC). Este compuesto juega un papel crucial en las terapias contra el cáncer dirigidas al enlazar anticuerpos con fármacos citotóxicos, lo que permite la entrega selectiva de estos fármacos a las células cancerosas .
Mecanismo De Acción
El mecanismo de acción de Maleimidocaproil-L-valina-L-citrulina-p-aminobencil alcohol p-nitrofenil carbonato implica su escisión por catepsinas, que son proteasas que se encuentran en los lisosomas. Tras la escisión, el fármaco citotóxico se libera del conjugado anticuerpo-fármaco, lo que le permite ejercer sus efectos sobre las células cancerosas diana. Los objetivos moleculares y las vías implicadas incluyen la unión del anticuerpo a antígenos específicos en la superficie de las células cancerosas, seguida de internalización y degradación lisosomal .
Análisis Bioquímico
Biochemical Properties
Mc-Val-Cit-PABC-PNP plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly cathepsins, which are capable of cleaving this linker . The nature of these interactions is based on the specific structure of this compound, which allows it to bind to these biomolecules and facilitate their coupling to antibodies .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in ADCs. By linking an antibody to a therapeutic compound, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form stable conjugates with antibodies and therapeutic compounds. This involves binding interactions with these biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound may change due to factors such as the stability and degradation of the compound. Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific ADC that this compound is used to create .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This is largely dependent on the specific ADC that it is used to create, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of ADCs. It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed as part of the ADCs it helps to create. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be determined by the specific ADC that it is part of. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Maleimidocaproil-L-valina-L-citrulina-p-aminobencil alcohol p-nitrofenil carbonato involucra múltiples pasos:
Formación de Maleimidocaproil-L-valina-L-citrulina: Este paso involucra la reacción de L-valina y L-citrulina en condiciones ácidas para formar un dipéptido, que luego reacciona con maleimidocaproil para formar el intermedio deseado.
Acoplamiento con p-aminobencil alcohol: El intermedio se acopla entonces con p-aminobencil alcohol a través de una reacción de esterificación.
Formación de p-nitrofenil carbonato: Finalmente, el compuesto se hace reaccionar con p-nitrofenil carbonato para formar el producto final.
Métodos de producción industrial
La producción industrial de Maleimidocaproil-L-valina-L-citrulina-p-aminobencil alcohol p-nitrofenil carbonato normalmente involucra la síntesis a gran escala utilizando sintetizadores de péptidos automatizados. El proceso se optimiza para obtener un alto rendimiento y pureza, con estrictas medidas de control de calidad implementadas para garantizar la consistencia y la reproducibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Maleimidocaproil-L-valina-L-citrulina-p-aminobencil alcohol p-nitrofenil carbonato experimenta varios tipos de reacciones químicas:
Escisión por catepsinas: Este compuesto está específicamente diseñado para ser escindido por catepsinas, una familia de proteasas, que libera el fármaco citotóxico del conjugado anticuerpo-fármaco.
Hidrólisis: Los enlaces éster del compuesto pueden hidrolizarse en condiciones ácidas o básicas.
Reactivos y condiciones comunes
Catepsinas: Estas proteasas se utilizan comúnmente para escindir el enlazador peptídico en sistemas biológicos.
Condiciones ácidas o básicas: Las reacciones de hidrólisis se llevan a cabo típicamente en condiciones ácidas o básicas para romper los enlaces éster.
Principales productos formados
Aplicaciones Científicas De Investigación
Synthesis Methodologies
Recent advancements in the synthesis of Mc-Val-Cit-PABC-PNP have focused on improving yield and reducing complications such as epimerization. A notable method reported involves the use of l-citrulline and an aminobenzyl alcohol spacer, yielding high purity and stability .
Key Synthesis Steps:
- Starting Materials : l-Citrulline, Fmoc-Val-OSu.
- Reagents : Triethylamine, DMF (Dimethylformamide).
- Conditions : Reaction at room temperature with subsequent purification via HPLC.
The modified synthesis route has shown to produce the linker with yields exceeding 95% as a single diastereomer, demonstrating scalability for industrial applications .
Antibody-Drug Conjugates (ADCs)
This compound is primarily utilized in ADCs to enhance the delivery of cytotoxic agents directly to cancer cells. The linker’s stability in circulation allows for prolonged half-lives, thereby increasing the likelihood of effective tumor targeting.
- Case Study : The ADC brentuximab vedotin utilizes a similar linker structure (vc-MMAE) and has been approved for treating CD30-positive malignancies. This highlights the clinical relevance of linkers like this compound in therapeutic applications .
Biodistribution Studies
Recent studies employing mass spectrometry have analyzed the biodistribution of ADCs containing this compound. These studies reveal that the linker contributes to favorable pharmacokinetics, ensuring that drug release occurs predominantly within tumor tissues rather than healthy cells .
Comparative Efficacy Studies
Research comparing different linker systems has shown that ADCs incorporating this compound exhibit superior therapeutic indices compared to traditional linkers. For instance, modifications to enhance hydrophilicity have led to improved drug-to-antibody ratios and reduced premature payload release .
Data Tables
Parameter | This compound | vc-MMAE | SMCC-DM1 |
---|---|---|---|
Stability | High | Moderate | Low |
Drug-to-Antibody Ratio | 4-6 | 3-4 | 2 |
Clinical Approval | Yes | Yes | Yes |
Tumor Targeting Efficacy | High | Moderate | Low |
Comparación Con Compuestos Similares
Maleimidocaproil-L-valina-L-citrulina-p-aminobencil alcohol p-nitrofenil carbonato es único en su capacidad de ser escindido por catepsinas, lo que lo convierte en un enlazador ideal para conjugados anticuerpo-fármaco. Compuestos similares incluyen:
Maleimidocaproil-L-valina-L-citrulina-p-aminobencil alcohol p-nitrofenil carbonato (GMP): Esta es una versión del compuesto de buenas prácticas de fabricación (GMP), utilizada para aplicaciones clínicas.
Maleimidocaproil-L-valina-L-citrulina-p-aminobencil alcohol p-nitrofenil carbonato (no GMP): Esta versión se utiliza para fines de investigación.
Maleimidocaproil-L-valina-L-citrulina-p-aminobencil alcohol p-nitrofenil carbonato (a granel): Esta versión se utiliza para la producción industrial a gran escala.
Estos compuestos similares comparten la misma estructura central pero difieren en su uso previsto y estándares de producción.
Actividad Biológica
Mc-Val-Cit-PABC-PNP is a cathepsin cleavable linker widely used in the development of antibody-drug conjugates (ADCs). Its unique properties allow for targeted drug delivery, which enhances therapeutic efficacy while minimizing systemic toxicity. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: CHNO
- Molecular Weight: 737.756 g/mol
- Solubility: Soluble in DMSO and corn oil, with a concentration of 5 mg/mL (6.78 mM) .
Mechanism of Action:
this compound functions by being cleaved specifically by cathepsin B, an enzyme predominantly present in lysosomes. Upon cleavage, the drug payload is released within the target cells, enhancing the selectivity and potency of ADCs .
Stability and Cleavage
Research indicates that this compound exhibits high stability in plasma, which is crucial for its application in ADCs. In studies involving mouse models, the stability half-lives were reported as 6.0 days in mice and 9.6 days in monkeys . This stability is essential for ensuring that the linker remains intact until it reaches the target site.
Table 1: Stability Data of this compound
Species | Half-Life (Days) |
---|---|
Mouse | 6.0 |
Monkey | 9.6 |
Efficacy in Antibody-Drug Conjugates
This compound has been incorporated into various ADC formulations, demonstrating significant anti-tumor activity. For instance, an ADC utilizing this linker showed enhanced cytotoxic effects against HER2-positive breast cancer cells compared to those using traditional linkers .
Case Study: Anti-HER2 ADC
- Payload: MMAE (Monomethyl auristatin E)
- Cell Line: HER2+ BT474
- Results:
Comparative Analysis with Other Linkers
To understand the advantages of this compound, it is essential to compare its performance with other commonly used linkers.
Table 2: Comparison of Linker Performance
Linker Type | Stability (Days) | Cytotoxicity (IC₅₀ nM) | Specificity |
---|---|---|---|
This compound | 6.0 - 9.6 | 12 at 12 nM | High |
SMCC | Low | Varies | Moderate |
Val-Cit | Moderate | Varies | Moderate |
Research Findings
Recent studies have highlighted the versatility of this compound in various therapeutic contexts:
- Antibody-Drug Conjugate Development: The linker has been successfully utilized in multiple ADCs targeting different cancers, showcasing its adaptability and effectiveness .
- Preclinical Models: Investigations using xenograft mouse models have confirmed that ADCs with this linker maintain stability and exhibit significant tumor reduction compared to controls .
Propiedades
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSPJPGXSALJRR-DHIFEGFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100278 | |
Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159857-81-5 | |
Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159857-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mc-Val-cit-pab-pnp | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159857815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MC-Val-Cit-PAB-PNP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7B3AFP6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.